molecular formula C17H20N2O4S B5516762 2-(1-pyrrolidinyl)-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one

2-(1-pyrrolidinyl)-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one

Cat. No. B5516762
M. Wt: 348.4 g/mol
InChI Key: WWNUVFOFFDTLIA-DHDCSXOGSA-N
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Description

2-(1-pyrrolidinyl)-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one, also known as PMT, is a thiazolone derivative that has been widely studied for its potential applications in various fields of scientific research. PMT has been found to possess several unique properties that make it a promising candidate for use in a wide range of applications.

Scientific Research Applications

Catalytic Applications

The research into similar compounds, such as those involving thiazole and pyrrolidine moieties, has shown significant catalytic potential. For example, scandium, yttrium, and lanthanum benzyl and alkynyl complexes with related ligands have been synthesized and characterized. These complexes demonstrated Z-selective catalytic linear dimerization of phenylacetylenes, with certain yttrium and lanthanum systems being particularly effective catalysts. This suggests potential catalytic applications for compounds like 2-(1-pyrrolidinyl)-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one in similar reactions (Ge, Meetsma, & Hessen, 2009).

Fluorescence and Electrochromism

Thiazolothiazole fluorophores, closely related to the chemical structure of interest, exhibit strong blue fluorescence with high quantum yields. These materials, including their derivatives, show distinctive and reversible electrochromism, making them attractive for multifunctional optoelectronic applications. This highlights the potential for this compound to be used in developing new fluorescent materials or sensors (Woodward et al., 2017).

Antimicrobial and Antioxidant Properties

Compounds with a thiazole core have been synthesized for their potential biological activities. Novel benzothiazole containing 4H-pyrimido[2,1-b]benzothiazoles derivatives were developed through a microwave-assisted synthesis, displaying significant antibacterial, antioxidant, and antitubercular activities. This suggests that this compound could have similar properties and applications in medical research or drug development (Bhoi, Borad, Pithawala, & Patel, 2016).

Antioxidant Activity Evaluation

Another research avenue is the evaluation of antioxidant activities of thiazolo pyridines. Synthesis and structural modifications of thiazolo pyridines have been undertaken to explore their capacity to scavenge free radicals. This indicates a potential application of this compound in antioxidant studies or as a base for developing antioxidant agents (Chaban et al., 2013).

Orthogonal Synthesis Applications

Research into orthogonal synthesis methods utilizing imidazo[1,5-a]pyridine carbene-derived zwitterions with electron-deficient alkynes to produce polyfunctionalized pyrroles and thiophenes underscores the synthetic versatility of compounds with similar structural frameworks. This suggests a potential application for this compound in complex molecule synthesis or material science (Cheng, Peng, & Li, 2010).

properties

IUPAC Name

(5Z)-2-pyrrolidin-1-yl-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-21-12-10-14(23-3)13(22-2)8-11(12)9-15-16(20)18-17(24-15)19-6-4-5-7-19/h8-10H,4-7H2,1-3H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNUVFOFFDTLIA-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=C2C(=O)N=C(S2)N3CCCC3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=C\2/C(=O)N=C(S2)N3CCCC3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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